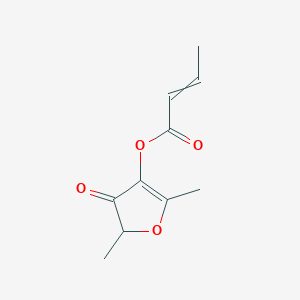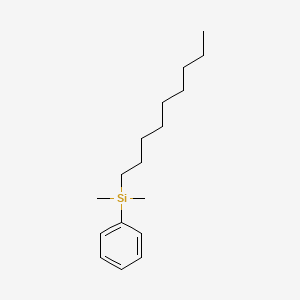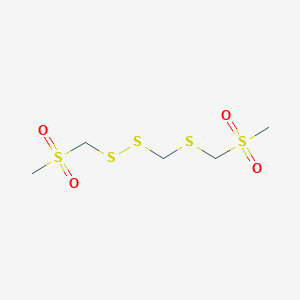
8-(4-Methoxyphenyl)cyclooct-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-Methoxyphenyl)cyclooct-4-en-1-one is an organic compound with the molecular formula C15H18O2 It is characterized by a cyclooctene ring substituted with a 4-methoxyphenyl group at the 8th position and a ketone functional group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methoxyphenyl)cyclooct-4-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation reaction, where a cyclooctene derivative reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
8-(4-Methoxyphenyl)cyclooct-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 8-(4-carboxyphenyl)cyclooct-4-en-1-one.
Reduction: Formation of 8-(4-methoxyphenyl)cyclooct-4-en-1-ol.
Substitution: Formation of 8-(4-hydroxyphenyl)cyclooct-4-en-1-one or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
8-(4-Methoxyphenyl)cyclooct-4-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 8-(4-Methoxyphenyl)cyclooct-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. The methoxy group and ketone functional group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooct-4-en-1-one: Lacks the 4-methoxyphenyl group, making it less complex and potentially less active in certain applications.
4-Methoxybenzoyl chloride: Used as a precursor in the synthesis of 8-(4-Methoxyphenyl)cyclooct-4-en-1-one.
8-(4-Hydroxyphenyl)cyclooct-4-en-1-one: A derivative where the methoxy group is replaced with a hydroxyl group, potentially altering its reactivity and biological activity.
Uniqueness
This compound is unique due to its combination of a cyclooctene ring and a 4-methoxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and a potential lead compound for drug development.
Eigenschaften
CAS-Nummer |
123558-09-8 |
|---|---|
Molekularformel |
C15H18O2 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
8-(4-methoxyphenyl)cyclooct-4-en-1-one |
InChI |
InChI=1S/C15H18O2/c1-17-13-10-8-12(9-11-13)14-6-4-2-3-5-7-15(14)16/h2-3,8-11,14H,4-7H2,1H3 |
InChI-Schlüssel |
QAYVRRRSOWOIMN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CCC=CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


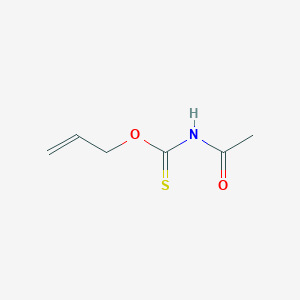
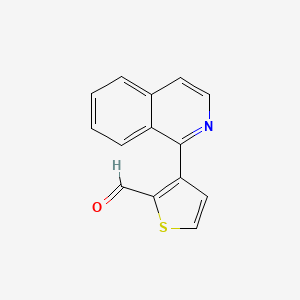


![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)
![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)
![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)
![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)


